molecular formula C12H12ClN3O B13880210 6-(4-Chloro-2-methylphenoxy)pyridine-2,3-diamine

6-(4-Chloro-2-methylphenoxy)pyridine-2,3-diamine

Cat. No.: B13880210
M. Wt: 249.69 g/mol
InChI Key: UIIVKKURMKCFRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Chloro-2-methylphenoxy)pyridine-2,3-diamine is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with a 4-chloro-2-methylphenoxy group and two amino groups at positions 2 and 3. Pyridine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chloro-2-methylphenoxy)pyridine-2,3-diamine typically involves the reaction of 4-chloro-2-methylphenol with 2,3-dichloropyridine in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the phenoxide ion attacks the chloropyridine to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(4-Chloro-2-methylphenoxy)pyridine-2,3-diamine can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The nitro groups can be reduced back to amino groups.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Regeneration of amino groups.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

6-(4-Chloro-2-methylphenoxy)pyridine-2,3-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(4-Chloro-2-methylphenoxy)pyridine-2,3-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Chloro-2-methylphenoxy)pyridine-2,3-diamine is unique due to the presence of both the phenoxy and chloro substituents on the pyridine ring. This unique structure contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C12H12ClN3O

Molecular Weight

249.69 g/mol

IUPAC Name

6-(4-chloro-2-methylphenoxy)pyridine-2,3-diamine

InChI

InChI=1S/C12H12ClN3O/c1-7-6-8(13)2-4-10(7)17-11-5-3-9(14)12(15)16-11/h2-6H,14H2,1H3,(H2,15,16)

InChI Key

UIIVKKURMKCFRF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC2=NC(=C(C=C2)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.